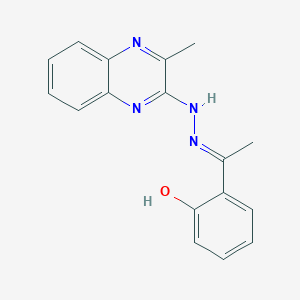![molecular formula C16H17N5O B6046377 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide, also known as DMPI, is a synthetic compound that has been of interest to researchers due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has shown potential in various scientific fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been used as a scaffold for developing new compounds with improved pharmacological properties.
Wirkmechanismus
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide exerts its effects by inhibiting specific enzymes involved in various cellular processes such as DNA replication and protein synthesis. It has been shown to inhibit the activity of enzymes such as CDKs and GSK-3β, which are involved in cell cycle regulation and neuronal signaling, respectively.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to have various biochemical and physiological effects depending on the specific enzyme it targets. In cancer cells, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. In neuronal cells, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to enhance neuronal survival and function by regulating signaling pathways involved in synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to have high selectivity for specific enzymes, making it a useful tool for studying their functions. However, one limitation of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide research, including the development of new compounds based on N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide's scaffold, the investigation of its potential use in treating various diseases, and the exploration of its effects on different cellular pathways. Additionally, further studies are needed to determine the optimal dosages and delivery methods for N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in various experimental settings.
In conclusion, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields. Its selective inhibition of specific enzymes makes it a useful tool for studying their functions, and its potential therapeutic effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can be synthesized by reacting 2-(dimethylamino)ethyl chloride with 1H-indazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting compound can then be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-21(2)15-11(6-5-9-17-15)10-18-16(22)14-12-7-3-4-8-13(12)19-20-14/h3-9H,10H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVWTAPSQQGOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)


![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)
![2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)


![N-methyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6046361.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6046388.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6046396.png)
![2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046406.png)